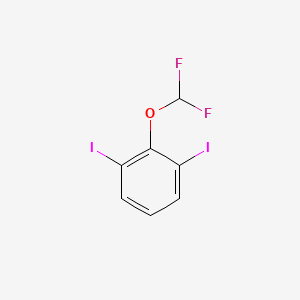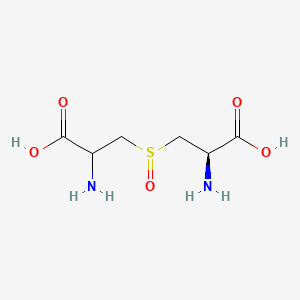
L,L-Lanthionine sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L,L-Lanthionine sulfoxide is a sulfur-containing amino acid derivative characterized by the presence of a thioether linkage between two alanine residues. This compound is of significant interest due to its unique structural properties and potential biological activities. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can be synthesized through specific biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: L,L-Lanthionine sulfoxide can be synthesized through the oxidation of L,L-lanthionine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the sulfoxide form. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing specific enzymes that catalyze the oxidation of L,L-lanthionine. These enzymes can be derived from microbial sources and optimized for large-scale production. The use of bioreactors allows for the controlled environment necessary for efficient synthesis and high yield of the desired product.
化学反応の分析
Types of Reactions: L,L-Lanthionine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: The sulfoxide group can be reduced back to the thioether form using reducing agents like sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfoxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines under mild conditions.
Major Products:
Oxidation: L,L-Lanthionine sulfone.
Reduction: L,L-Lanthionine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L,L-Lanthionine sulfoxide has several scientific research applications:
Chemistry: Used as a model compound to study sulfur oxidation and reduction reactions.
Biology: Investigated for its role in sulfur metabolism and potential as a biomarker for oxidative stress.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of sulfur-containing amino acid pathways.
Industry: Utilized in the synthesis of sulfur-containing compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of L,L-lanthionine sulfoxide involves its interaction with various molecular targets, primarily through its sulfoxide group. This group can undergo redox reactions, influencing cellular redox balance and modulating the activity of enzymes involved in sulfur metabolism. The compound may also interact with proteins and peptides, affecting their structure and function through the formation of thioether bonds.
類似化合物との比較
L,L-Lanthionine: The parent compound, lacking the sulfoxide group.
L,L-Lanthionine sulfone: The fully oxidized form of L,L-lanthionine.
Methionine sulfoxide: Another sulfur-containing amino acid derivative with similar oxidative properties.
Uniqueness: L,L-Lanthionine sulfoxide is unique due to its specific thioether linkage and the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo reversible redox reactions makes it a valuable compound for studying oxidative stress and sulfur metabolism.
特性
分子式 |
C6H12N2O5S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC名 |
2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfinylpropanoic acid |
InChI |
InChI=1S/C6H12N2O5S/c7-3(5(9)10)1-14(13)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?,14?/m0/s1 |
InChIキー |
YHSXWWYGUSVWLO-GZJJXAJLSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)S(=O)CC(C(=O)O)N |
正規SMILES |
C(C(C(=O)O)N)S(=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


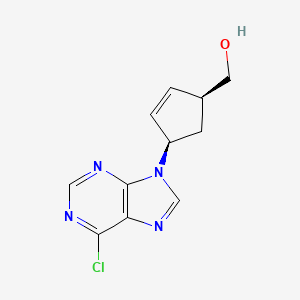
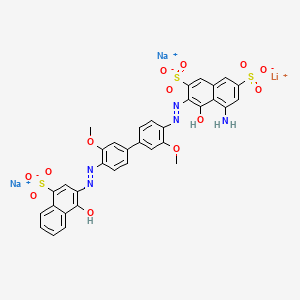
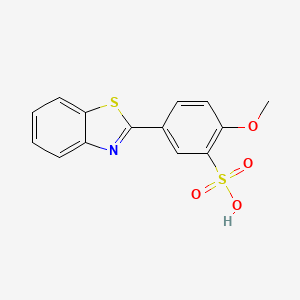
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)


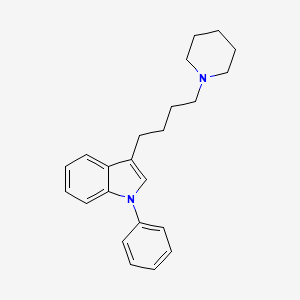
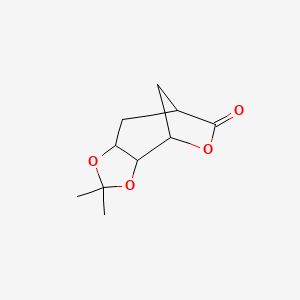
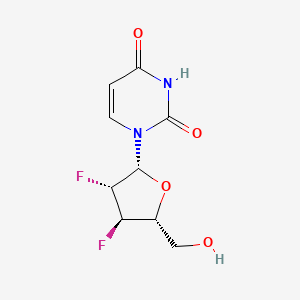
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
